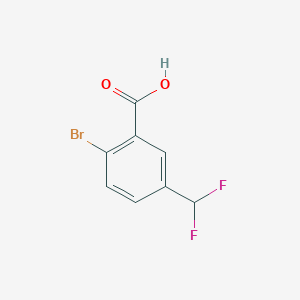

2-Bromo-5-(difluoromethyl)benzoic acid

説明

BenchChem offers high-quality 2-Bromo-5-(difluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(difluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJIDEWYMXZXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Therapeutic Potential of 2-Bromo-5-(difluoromethyl)benzoic Acid: A Strategic Guide for Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. The subject of this guide, 2-Bromo-5-(difluoromethyl)benzoic acid, is a novel chemical entity that, while not extensively studied, presents a compelling scaffold for the development of new therapeutics. Its structure combines a benzoic acid core, prevalent in a multitude of approved drugs, with two key substituents: a bromine atom and a difluoromethyl group.

The bromine atom can modulate the electronic properties of the benzene ring and offers a potential vector for further chemical modification. More significantly, the difluoromethyl (-CF2H) group is a bioisostere for hydroxyl, thiol, and amine functionalities.[1] It enhances metabolic stability, improves membrane permeability, and increases binding affinity to target proteins through its ability to act as a hydrogen bond donor.[1][2] This unique combination of features suggests that 2-Bromo-5-(difluoromethyl)benzoic acid could be a promising starting point for developing drugs against a range of therapeutic targets. This guide provides a prospective analysis of its therapeutic potential and outlines a strategic, multi-phase research program to unlock it.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the known activities of structurally related benzoic acid derivatives, we can postulate several promising therapeutic avenues for 2-Bromo-5-(difluoromethyl)benzoic acid.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][4] The difluoromethyl group in our lead compound could enhance its binding to the active site of COX-1 and/or COX-2, potentially leading to a potent and selective anti-inflammatory agent.[5][6]

Anticancer Potential through Kinase Inhibition

The benzoic acid scaffold is also found in numerous anticancer agents.[7][8][9] Specific derivatives have been shown to inhibit protein kinases, such as Casein Kinase II (CK2), which are often dysregulated in cancer.[10] The electron-withdrawing nature of the bromine and difluoromethyl groups could facilitate interactions with the ATP-binding pocket of various kinases, leading to the inhibition of cancer cell proliferation. Other potential anticancer mechanisms for benzoic acid derivatives include the inhibition of histone deacetylases (HDACs).[11]

Neuroprotective Effects

Fluorinated compounds are increasingly being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[12][13] The enhanced ability of fluorinated molecules to cross the blood-brain barrier is a key advantage.[13] While high concentrations of fluoride can be neurotoxic,[14][15][16] the targeted delivery of a molecule like 2-Bromo-5-(difluoromethyl)benzoic acid could offer neuroprotective benefits, potentially by modulating pathways related to oxidative stress or neuroinflammation.

A Strategic Roadmap for Drug Discovery and Development

A systematic and phased approach is essential to efficiently evaluate the therapeutic potential of 2-Bromo-5-(difluoromethyl)benzoic acid.

Conclusion and Future Directions

2-Bromo-5-(difluoromethyl)benzoic acid represents a promising, yet underexplored, chemical scaffold with significant therapeutic potential. The presence of the difluoromethyl group, a valuable bioisostere in modern medicinal chemistry, coupled with a versatile benzoic acid core, provides a strong rationale for its investigation as a lead compound for novel anti-inflammatory, anticancer, and neuroprotective agents. The systematic drug discovery roadmap outlined in this guide, from in silico screening to preclinical evaluation, provides a comprehensive framework for elucidating its biological activities and advancing it toward clinical candidacy. Further research into the synthesis of analogs and a deeper exploration of its mechanisms of action are warranted to fully realize the therapeutic promise of this intriguing molecule.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. | BioWorld [bioworld.com]

- 6. Cox Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Difluoromethyl Group: A Comprehensive Guide to its Role as a Lipophilic Hydrogen Bond Donor in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely powerful tool, prized for a fascinating dichotomy of properties. It functions as a lipophilic hydrogen bond donor , a concept that is both paradoxical and profoundly useful. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the –CF₂H group. We will dissect its fundamental physicochemical properties, detail the experimental and computational methodologies used to validate its interactions, and showcase its strategic application as a bioisostere for hydroxyl, thiol, and amine groups to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.

Chapter 1: The Modern Imperative for Fluorination and Bioisosterism

The introduction of fluorine into bioactive molecules is a well-established strategy for modulating properties such as metabolic stability, pKa, and cell membrane permeability.[1][2] The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, a critical advantage in designing durable therapeutics.[3] Beyond simple fluorination, the principle of bioisosterism—the replacement of a functional group with a surrogate that retains or improves biological activity while optimizing physicochemical properties—is central to drug design.[4][5][6]

The difluoromethyl group represents a sophisticated application of both principles. It is not merely a fluorinated analogue but a functional bioisostere that can mimic the hydrogen bonding capabilities of polar groups like hydroxyls (–OH), thiols (–SH), and amines (–NH₂), while simultaneously altering lipophilicity.[7][8] This dual nature allows medicinal chemists to address multiple optimization challenges—such as poor metabolic stability or low membrane permeability of a polar parent compound—with a single, nuanced chemical modification.[9]

Chapter 2: Unveiling the Dichotomy: Physicochemical Properties of the Difluoromethyl Group

The utility of the –CF₂H group stems from a unique electronic and steric profile that defies simple classification. Understanding this duality is critical for its rational application.

The Source of Acidity: A Polarized C–H Bond

Unlike a typical aliphatic C–H bond, the one in a difluoromethyl group is significantly polarized. The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which depletes electron density from the carbon and, consequently, from the hydrogen atom. This polarization creates a partial positive charge on the hydrogen, rendering it sufficiently acidic to act as a hydrogen bond donor.[1][7][10]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioisosteric Applications of 2-Bromo-5-(difluoromethyl)benzoic Acid: A Multifunctional Scaffold for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that offer precise control over physicochemical and pharmacokinetic properties is paramount. 2-Bromo-5-(difluoromethyl)benzoic acid emerges as a compound of significant interest, embodying a sophisticated convergence of bioisosteric principles. This technical guide provides an in-depth exploration of this molecule, not as a singular therapeutic agent, but as a versatile building block for drug development. We will dissect the individual and synergistic contributions of its core components: the benzoic acid nucleus, the bioisosterically crucial difluoromethyl group, and the modulating bromo substituent. This analysis will be grounded in established principles of drug design, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential applications and the rationale behind its use in constructing next-generation therapeutics.

Introduction: The Rationale for a Multifunctional Scaffold

The "one-target, one-drug" paradigm is increasingly being supplemented by a more nuanced approach that prioritizes multi-faceted molecular design. The ideal drug candidate often requires a delicate balance of properties: potent and selective target engagement, favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and minimal off-target toxicity. The title compound, 2-Bromo-5-(difluoromethyl)benzoic acid, is a prime example of a scaffold engineered to address these complexities through the strategic incorporation of key functional groups, each serving a distinct and valuable purpose in medicinal chemistry.

The Difluoromethyl Group: A Modern Bioisostere

The difluoromethyl (CF₂H) group is a cornerstone of this molecule's potential, acting as a unique and powerful bioisostere.[1][2] Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety possesses a polarized C-H bond, enabling it to function as a hydrogen bond donor.[3][4][5] This characteristic allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are prevalent pharmacophores in a vast array of pharmaceuticals.[3][4][6]

The CF₂H group offers a distinct advantage over these classical functional groups by providing a more lipophilic and metabolically stable alternative.[6][7] This "lipophilic hydrogen bond donor" concept is a significant advancement in bioisosteric replacement, allowing for the enhancement of cell membrane permeability and metabolic resistance without sacrificing crucial hydrogen bonding interactions with the target protein.[3][4][8]

Key Properties of the Difluoromethyl Group as a Bioisostere:

| Property | -OH | -SH | -CH₃ | -CF₂H |

| Hydrogen Bond Donor | Strong | Moderate | No | Moderate |

| Lipophilicity (logP) | Low | Moderate | High | High |

| Metabolic Stability | Low (prone to oxidation/conjugation) | Moderate (prone to oxidation) | High | High (resistant to oxidation) |

| pKa of C-H | N/A | N/A | ~50 | ~25-30 |

This table provides a generalized comparison of the physicochemical properties of the difluoromethyl group and its classical bioisosteres.

Caption: Bioisosteric replacement of classical pharmacophores with the difluoromethyl group.

The Role of the Bromo Substituent: Modulating Activity and Pharmacokinetics

The introduction of a bromine atom onto the aromatic ring is a well-established strategy in drug design.[9][10][11] The bromo group in the ortho position to the carboxylic acid can exert several profound effects:

-

Modulation of Acidity: The electron-withdrawing nature of the bromine atom can influence the pKa of the carboxylic acid, potentially altering its ionization state at physiological pH and affecting its interaction with binding site residues or its solubility.

-

Induction of Conformational Restriction: The steric bulk of the bromine atom can restrict the free rotation of the carboxylic acid group. This conformational constraint can "pre-organize" the molecule into a bioactive conformation, leading to higher binding affinity for its target.

-

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket.[10][12] This can provide an additional anchor point for the drug molecule, enhancing its potency and selectivity.

-

Metabolic Blocking: The bromo substituent can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate.[9][10]

Caption: Proposed workflow for the synthesis of 2-Bromo-5-(difluoromethyl)benzoic acid.

Procedure:

-

Lithiation: Dissolve 4-Bromo-1-(difluoromethyl)benzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: While maintaining the low temperature, carefully add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Aqueous Workup: Once at room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-Bromo-5-(difluoromethyl)benzoic acid can be purified by recrystallization or flash column chromatography to afford the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Perspectives

2-Bromo-5-(difluoromethyl)benzoic acid represents a highly promising and strategically designed scaffold for modern drug discovery. The integration of a difluoromethyl group as a lipophilic hydrogen bond donor, a conformation- and interaction-modulating bromo substituent, and a versatile benzoic acid core provides a rich platform for generating novel drug candidates with potentially superior pharmacological and pharmacokinetic properties. Its true value lies in its role as a foundational building block, offering medicinal chemists a powerful tool to address the multifaceted challenges of contemporary drug development. Future research should focus on the synthesis of libraries based on this scaffold and their evaluation across a range of biological targets to fully exploit its therapeutic potential.

References

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (n.d.). ACS Omega.

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Termedia. [Link]

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

-

Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011). Journal of Medicinal Chemistry, 54(8), 2529-91. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University. [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (n.d.). ResearchGate. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2025). ResearchGate. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... (2022). PMC. [Link]

-

Qiu, J., Stevenson, S. H., O'Beirne, M. J., & Silverman, R. B. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329–332. [Link]

-

Delcanale, M., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(4), 1335-53. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH. [Link]

-

The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Ningbo Innopharmchem Co., Ltd. [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

-

2-bromo-5-(difluoromethoxy)benzoic acid. (n.d.). PubChemLite. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

2-Bromo-5-(trifluoromethyl)benzoic acid. (n.d.). Oakwood Chemical. [Link]

- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)benzoic Acid

Introduction: The Significance of a Versatile Building Block

2-Bromo-5-(difluoromethyl)benzoic acid is a key structural motif in modern medicinal chemistry and agrochemical research. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a difluoromethyl group—on a central phenyl ring makes it an exceptionally valuable and versatile building block. The carboxylic acid provides a convenient point for amide bond formation and other conjugations. The bromine atom is primed for a host of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The difluoromethyl (-CHF₂) group, a bioisostere of hydroxyl or thiol groups, is particularly sought after for its ability to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this important intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for the research scientist.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Bromo-5-(difluoromethyl)benzoic acid can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, and regioselectivity control. We will explore two primary, logically sound pathways:

-

Route 1: Late-Stage Electrophilic Bromination. This strategy commences with a commercially available or readily synthesized difluoromethyl-substituted benzene ring, installing the bromine atom in a later step via electrophilic aromatic substitution.

-

Route 2: Side-Chain Oxidation. This approach begins with a pre-brominated toluene derivative, where the crucial carboxylic acid functionality is generated in the final step by oxidizing a methyl group.

A third, alternative route involving the direct difluoromethylation of an aldehyde precursor will also be discussed as a viable, albeit more specialized, option.

Route 1: Late-Stage Electrophilic Bromination of 3-(Difluoromethyl)benzoic Acid

This route appears straightforward, beginning with 3-(difluoromethyl)benzoic acid[1]. The core transformation is an electrophilic aromatic substitution to install the bromine atom. However, the success of this route is entirely dictated by the regiochemical outcome of the bromination, which is governed by the directing effects of the existing substituents.

Mechanistic Insights & Regioselectivity

The benzene ring in the starting material, 3-(difluoromethyl)benzoic acid, is substituted with two electron-withdrawing groups (EWGs):

-

-COOH (Carboxylic Acid): A meta-directing deactivator. It strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta positions (relative to itself) the least deactivated and thus the most favorable for electrophilic attack[2][3][4].

-

-CHF₂ (Difluoromethyl): A weakly meta-directing deactivator due to the inductive effect of the two fluorine atoms.

The positions on the ring are influenced as follows:

-

Position 2: Ortho to -COOH, Meta to -CHF₂

-

Position 4: Ortho to -CHF₂, Para to -COOH

-

Position 5: Meta to -COOH, Ortho to -CHF₂

-

Position 6: Ortho to -COOH, Ortho to -CHF₂

The desired product requires bromination at the 2-position, which is ortho to the strongly deactivating and meta-directing carboxyl group. Standard electrophilic bromination conditions (e.g., Br₂ with a Lewis acid) would strongly favor substitution at the 5-position, which is meta to the carboxyl group. Therefore, achieving the desired 2-bromo isomer via this route is challenging and likely to result in low yields and a difficult-to-separate mixture of isomers. While specialized directing groups or conditions could theoretically achieve this transformation, it is not the most synthetically efficient approach.

Conclusion for Route 1

Due to unfavorable regioselectivity, the direct bromination of 3-(difluoromethyl)benzoic acid is not a recommended pathway for the targeted synthesis of the 2-bromo isomer. The electronic properties of the substituents work against the desired outcome[2][4].

Route 2: Side-Chain Oxidation of 2-Bromo-5-(difluoromethyl)toluene

A more robust and regiochemically controlled strategy involves establishing the bromine and difluoromethyl substituents on a toluene scaffold first, followed by the oxidation of the methyl group to a carboxylic acid in the final step. This approach elegantly circumvents the regioselectivity issues inherent in Route 1.

Workflow Diagram

Caption: High-level workflow for the Side-Chain Oxidation route.

Step 2.1: Synthesis of the Precursor, 2-Bromo-5-(difluoromethyl)toluene

The synthesis of the key toluene intermediate can be accomplished through several methods, often involving multiple steps starting from simpler aromatic compounds. One logical, though lengthy, pathway starts from m-fluorotoluene and proceeds via nitration, reduction, diazotization (Sandmeyer reaction), and finally, difluoromethylation[5]. While detailed protocols for this specific cascade are proprietary or scattered, the individual transformations are standard in organic synthesis. For the purpose of this guide, we will assume the availability of the precursor.

Step 2.2: Oxidation of the Benzylic Methyl Group

The critical step in this route is the oxidation of the methyl group of 2-bromo-5-(difluoromethyl)toluene to a carboxylic acid. Strong oxidizing agents are required for this transformation, with potassium permanganate (KMnO₄) being the most common and effective choice[6][7][8]. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen atom[9][10].

Causality Behind Experimental Choices:

-

Oxidant: KMnO₄ is a powerful and cost-effective oxidant capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen[7].

-

Conditions: The reaction is typically performed under basic conditions (e.g., with NaOH or KOH). This is because acidic permanganate can be overly aggressive, potentially leading to ring degradation[8]. Under basic conditions, the initial product is the potassium or sodium salt of the benzoic acid, which is soluble in the aqueous medium.

-

Phase Transfer Catalyst: Since the aromatic substrate is organic-soluble and KMnO₄ is aqueous-soluble, the reaction is biphasic. A phase transfer catalyst (e.g., a quaternary ammonium salt) can be used to increase the reaction rate, but often, vigorous stirring and elevated temperatures are sufficient.

-

Workup: After the oxidation is complete, the reaction mixture contains manganese dioxide (MnO₂, a brown precipitate) and the soluble carboxylate salt. The MnO₂ is removed by filtration. Subsequent acidification of the filtrate with a strong acid (like HCl) protonates the carboxylate, causing the desired 2-bromo-5-(difluoromethyl)benzoic acid to precipitate out of the aqueous solution.

Experimental Protocol: Oxidation of 2-Bromo-5-(difluoromethyl)toluene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-(difluoromethyl)toluene (1.0 eq), water, and a base such as potassium hydroxide (approx. 3-4 eq).

-

Addition of Oxidant: Heat the mixture to reflux (approx. 100 °C). Add potassium permanganate (KMnO₄, approx. 3-4 eq) portion-wise over several hours. Caution: The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until all the starting material is consumed. This may take several hours to overnight.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any remaining KMnO₄ by adding a small amount of ethanol until the purple color disappears completely. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Acidification and Isolation: Cool the combined filtrate in an ice bath. Slowly acidify the clear solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Alternative Strategy: Deoxofluorination of an Aldehyde

A third viable route involves the installation of the difluoromethyl group as the final key step. This is achieved by converting a carbonyl group (an aldehyde) into a geminal difluoride using a deoxofluorinating agent.

Workflow Diagramdot

digraph "Route 3 Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Sources

- 1. chemscene.com [chemscene.com]

- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 3. cognitoedu.org [cognitoedu.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

A Comprehensive Safety and Handling Guide for 2-Bromo-5-(difluoromethyl)benzoic acid: A Technical Analysis for Research and Development Professionals

Introduction

2-Bromo-5-(difluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers synthetic handles for the development of novel compounds. However, the very features that make it synthetically useful—the reactive carboxylic acid group, the bromine atom, and the difluoromethyl moiety—also necessitate a thorough understanding of its potential hazards.

This technical guide provides an in-depth analysis of the safety profile and handling requirements for 2-Bromo-5-(difluoromethyl)benzoic acid. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule[1], this document has been constructed by a presumptive analysis, leveraging E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) principles. The safety profile is inferred from a detailed examination of the SDSs of structurally analogous compounds, including various bromo- and fluoro-substituted benzoic acids.[2][3][4][5][6][7] This approach allows us to establish a robust and scientifically grounded framework for its safe handling, storage, and disposal, ensuring the protection of researchers and the integrity of experimental outcomes.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in a comprehensive safety assessment. While specific experimental data for 2-Bromo-5-(difluoromethyl)benzoic acid is limited, we can infer its likely characteristics by comparing it with related structures. Aromatic carboxylic acids are typically crystalline solids at room temperature.[8]

Table 1: Physicochemical Properties of 2-Bromo-5-(difluoromethyl)benzoic acid and Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 2-Bromo-5-(difluoromethyl)benzoic acid | 1783329-70-3[1] | C₈H₅BrF₂O₂ | 251.03 | Solid (Presumed) | Not Available |

| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | C₈H₇BrO₂ | 215.04 | Solid | 136-140 |

| 2-Bromo-5-methoxybenzoic acid | 22921-68-2 | C₈H₇BrO₃ | 231.04 | Solid | 157-159 |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 | C₈H₄BrF₃O₂ | 269.01 | Solid | Not Available |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 | Solid | 122[9] |

Section 2: Hazard Identification and Classification (Presumptive Analysis)

Based on the hazard classifications of numerous structurally similar brominated and fluorinated benzoic acids, a presumptive GHS classification for 2-Bromo-5-(difluoromethyl)benzoic acid can be established. The primary hazards consistently identified across these analogs are skin, eye, and respiratory irritation.[4][5][7] The acidic nature of the carboxyl group is the principal driver of its corrosive and irritant properties.

Table 2: Comparison of GHS Hazard Classifications for Analogous Compounds

| Hazard Statement | Description | GHS Pictogram | Commonality Among Analogs |

| H315 | Causes skin irritation | High[2][4][5][7] | |

| H319 | Causes serious eye irritation | High[2][4][5][7] | |

| H335 | May cause respiratory irritation | Moderate[4][7] | |

| H302 | Harmful if swallowed | Possible |

Core Mechanistic Insights:

-

Skin and Eye Irritation: The carboxylic acid functionality can denature proteins and cause chemical burns upon contact with moist tissues like skin and eyes. The presence of halogens can sometimes exacerbate these effects.

-

Respiratory Irritation: As a fine solid powder, the compound can be easily aerosolized. Inhalation of dust can irritate the mucous membranes of the respiratory tract.[4][7]

-

Thermal Decomposition: Upon heating, halogenated organic compounds can decompose to release toxic and corrosive gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial for mitigating exposure risks. The hierarchy of controls provides a self-validating system for ensuring laboratory safety.

Detailed PPE Protocol

The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

| Engineering Controls | Certified Chemical Fume Hood | This is the most critical control. It contains dusts and vapors, preventing inhalation, and provides a physical barrier against splashes. All weighing and handling of the solid must be performed within a fume hood.[11][12] |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended procedures. Always check the manufacturer's glove compatibility chart for halogenated organic compounds.[11][12] Wash hands thoroughly after removing gloves.[2] |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and splashes. They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][9] |

| Skin and Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from contamination. Closed-toe shoes and long pants are mandatory.[12] |

| Respiratory Protection | NIOSH/MSHA Approved Respirator | Generally not required if work is conducted within a functional fume hood. However, a respirator may be necessary for cleaning large spills or if engineering controls fail.[9] Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[11] |

Section 4: Safe Handling, Storage, and Incompatibility

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][3]

-

Designated Area: Confine all work with the compound to a designated area within the fume hood to prevent cross-contamination.[11]

-

Weighing and Transfer: To prevent inhalation of dust, handle the solid compound with care. Use a spatula for transfers and avoid creating dust clouds. For sensitive reactions, consider weighing within a glove bag or using a closed system.

-

Adding to Solvents: When preparing solutions, always add the solid acid to the solvent slowly. Do not add solvent to the solid, as this can cause splashing.[13]

-

Post-Handling: After use, ensure the container is tightly sealed.[14][15] Decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid self-contamination.

Storage Requirements

-

Container: Keep in the original, tightly closed container.[14][15]

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive or halogenated organic compounds.[12][14]

-

Segregation: Store away from incompatible materials.

Chemical Incompatibility

-

Strong Oxidizing Agents: Can react violently, potentially causing a fire or explosion.

-

Strong Bases: Undergoes an exothermic acid-base neutralization reaction.

-

Metals: As an acidic solution, it may react with certain metals to produce flammable hydrogen gas.[9]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response

The appropriate response depends on the scale of the spill.

First-Aid Measures

Table 4: First-Aid Protocols

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4][7] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[2][3][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][9][11] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][9] |

Section 6: Waste Disposal

Proper waste management is a legal and ethical responsibility. As a halogenated organic compound, 2-Bromo-5-(difluoromethyl)benzoic acid requires specific disposal procedures.

Step-by-Step Waste Disposal Protocol

-

Classification: This compound is classified as a halogenated organic waste .[16][17]

-

Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[14][18] Co-mingling increases disposal costs significantly and can complicate the disposal process.[14][18]

-

Container: Collect waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical, have a tight-sealing lid, and be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[14][17]

-

Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed at all times except when adding waste.[14]

-

Disposal Request: When the container is nearly full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department. Do not overfill containers.

Section 7: Toxicological Profile (Inferred)

While no specific toxicological studies on 2-Bromo-5-(difluoromethyl)benzoic acid are publicly available, the data from analogs suggest it is likely to have acute toxicity if swallowed and cause irritation upon contact.[4][7] The toxicological properties have not been fully investigated, and therefore the compound should be handled as if it were highly toxic.

-

Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

-

Acute Effects: Irritation or chemical burns to skin, eyes, and respiratory tract.[4][7] If ingested, may cause irritation to the gastrointestinal tract.[11]

-

Chronic Effects: The long-term effects of exposure are unknown. Many halogenated aromatic compounds can have cumulative effects or be potential carcinogens. Therefore, minimizing exposure is paramount.

Conclusion

2-Bromo-5-(difluoromethyl)benzoic acid is a compound with significant potential in research and development. Its safe use hinges on a proactive and informed approach to hazard management. This guide establishes that the compound should be treated as a hazardous substance, capable of causing severe skin, eye, and respiratory irritation. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering systems like chemical fume hoods, mandating correct PPE, and following rigorous protocols for handling, storage, and waste disposal, researchers can effectively mitigate the risks. Always treat unknown substances with the highest level of caution and consult your institution's EH&S department for specific guidance.

References

- Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

- BROMINE. (n.d.). CAMEO Chemicals - NOAA.

- Hazardous Waste Segreg

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- Standard Operating Procedure: Bromine. (n.d.).

- Organic Solvents. (n.d.). Cornell University EHS.

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.

- Halogenated Solvents in Labor

- Standard Operating Procedure: Bromine Handling and Disposal. (n.d.).

- Bromine: incident management. (n.d.). GOV.UK.

- Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid. (2015). Fisher Scientific.

- Safety Data Sheet: 2-Bromo-4,5-difluorobenzoic acid. (n.d.). Fisher Scientific.

- Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. (2011). Fisher Scientific.

- Safety D

- 2-Bromo-5-fluorobenzotrifluoride. (n.d.). Chem-Impex.

- Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. (2025). TCI EUROPE N.V.

- 2-Bromo-5-methylbenzoic acid 97. (n.d.). Sigma-Aldrich.

- 2-Bromo-5-(difluoromethyl)benzoic acid. (n.d.). BLD Pharm.

- 2-Bromo-5-hydroxybenzoic acid Safety D

- Hydrothermal stability of aromatic carboxylic acids. (n.d.).

- 3-Bromo-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem.

- 2-Bromo-5-methoxybenzoic acid 98. (n.d.). Sigma-Aldrich.

- 2-Bromo-3,5-difluorobenzoic acid. (n.d.). Santa Cruz Biotechnology.

- 2-bromo-5-(difluoromethoxy)benzoic acid. (n.d.). PubChemLite.

- Aromatic carboxylic acid prepar

- 2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018). Loba Chemie.

- Carboxylic Acids- Aliphatic and Aromatic – Prepar

- Carboxylic Acids and Esters. (2023). Chemistry LibreTexts.

- Making carboxylic acids. (n.d.). Chemguide.

Sources

- 1. 1783329-70-3|2-Bromo-5-(difluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ca [fishersci.ca]

- 4. aksci.com [aksci.com]

- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3,5-difluorobenzoic acid | CAS 651027-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ilpi.com [ilpi.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

- 15. tcichemicals.com [tcichemicals.com]

- 16. bucknell.edu [bucknell.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethyl)benzoic Acid

Topic: Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethyl)benzoic Acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-(difluoromethyl)benzoic acid with aryl boronic acids. This scaffold is increasingly prevalent in medicinal chemistry as the difluoromethyl (-CHF

Coupling this specific substrate presents a "perfect storm" of challenges:

-

Ortho-Steric Hindrance: The carboxylic acid at the C1 position creates significant steric bulk adjacent to the C2-Bromide.

-

Catalyst Poisoning: The free carboxylate can coordinate to Palladium(II) species, forming unreactive "palladacycles" that arrest the catalytic turnover.

-

Difluoromethyl Stability: While robust, the acidic proton of the -CHF

group requires careful base selection to avoid carbene-like decomposition pathways.

This guide provides a Standard High-Throughput Protocol (utilizing Buchwald ligands) and a Green Aqueous Protocol , ensuring high yields and reproducibility.

Mechanistic Analysis & Strategy

The "Free Acid" Challenge

In standard Suzuki couplings, free carboxylic acids are often esterified prior to coupling to prevent catalyst inhibition. The carboxylate anion (

-

Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos , XPhos ). The steric bulk prevents the carboxylate from bridging or displacing the ligand, while the electron-rich nature facilitates oxidative addition into the hindered C-Br bond.

Electronic Activation by -CHF

The -CHF

-

Impact: It reduces electron density at the C2-Br bond, accelerating the oxidative addition step compared to unsubstituted benzoic acid.

-

Risk: It slightly increases the acidity of the ring protons. Strong amide bases (LDA, LiTMP) must be avoided to prevent deprotonation of the -CHF

proton, which can lead to defluorination. Inorganic carbonates and phosphates are safe.

Visualization: Steric & Electronic Landscape

The following diagram illustrates the competing pathways and the strategic necessity of bulky ligands.

Figure 1: Catalytic cycle highlighting the critical branch point where bulky ligands prevent carboxylate poisoning.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd System)

Recommended for Drug Discovery & Library Synthesis. This system utilizes SPhos , a Buchwald ligand designed to handle steric bulk and prevent catalyst deactivation.

Reagents:

-

Substrate: 2-Bromo-5-(difluoromethyl)benzoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd

(dba) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2:1 Ligand:Pd ratio)

-

Base: K

PO -

Solvent: Toluene : Water (10:1 v/v) or 1,4-Dioxane : Water (5:1 v/v)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the benzoic acid derivative (1.0 mmol), aryl boronic acid (1.2 mmol), Pd

(dba) -

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst death.

-

Solvent Addition: Add degassed Toluene (4.0 mL) and Water (0.4 mL) via syringe.

-

Note: The water is essential to dissolve the inorganic base and solubilize the carboxylate salt.

-

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: The reaction mixture should turn from dark purple/red (Pd-SPhos active species) to black only upon completion. Early black precipitation indicates catalyst decomposition.

-

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the product). Extract with Ethyl Acetate (3x). Dry organics over Na

SO

Protocol B: Green/Aqueous System (TPPTS)

Recommended for Scale-up or Environmental Compliance. Uses a water-soluble phosphine ligand, avoiding toxic organic solvents.

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (5 mol%)

-

Base: Na

CO -

Solvent: Water : Acetonitrile (1:1) or Pure Water

Procedure:

-

Dissolve Pd(OAc)

and TPPTS in the solvent system under Argon. Stir for 10 mins until a homogenous yellow/orange solution forms (active catalyst generation). -

Add the benzoic acid substrate, boronic acid, and base.

-

Heat to 60–80 °C .

-

Workup: Acidify aqueous layer to precipitate the product or extract as in Protocol A.

Data Summary & Optimization Table

| Variable | Recommendation | Rationale |

| Ligand | SPhos > XPhos > PPh | SPhos is electron-rich (fast OA) and bulky (prevents carboxylate binding). PPh |

| Base | K | Phosphate buffers well and is compatible with -CHF |

| Solvent | Toluene/H | Biphasic systems allow phase-transfer catalysis. Water is mandatory for the free acid. |

| Temp | 80–100 °C | High energy required to overcome ortho-steric barrier. |

| Stoichiometry | 1.5 eq Boronic Acid | Excess boronic acid compensates for potential protodeboronation side reactions. |

Troubleshooting & FAQ

Q1: The reaction stalls at 50% conversion. What now?

-

Diagnosis: Catalyst death or boronic acid degradation.

-

Fix: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%) after 4 hours. Ensure your inert atmosphere is rigorous.

Q2: I see a "des-bromo" byproduct (2-(difluoromethyl)benzoic acid).

-

Cause: Protodehalogenation. This occurs if the Transmetalation step is slow and the Pd-Ar intermediate abstracts a hydride (often from solvent or impurities).

-

Fix: Switch to a solvent with no alpha-hydrogens (e.g., switch from alcohols/THF to Toluene). Increase the concentration of Boronic Acid.

Q3: Can I use the methyl ester instead?

-

Answer: Yes. If the free acid proves intractable, esterify to Methyl 2-bromo-5-(difluoromethyl)benzoate. Coupling will be significantly easier (standard Suzuki conditions). Saponify (LiOH/THF/H2O) post-coupling. However, Protocol A usually negates the need for this extra step.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

- Foundational text on SPhos efficacy for hindered substr

-

Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1][2] Journal of the American Chemical Society, 2000.[1][2] Link

- Insights into bulky phosphine mechanics.

-

Gouverneur, V., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018.[3] Link

- Critical data on the stability and reactivity of the -CHF2 group.

- Deng, Y., et al. "Suzuki-Miyaura Coupling of 2-Halobenzoic Acids." Organic Process Research & Development, 2010.

Sources

Amide bond formation using 2-Bromo-5-(difluoromethyl)benzoic acid

Application Note: High-Efficiency Amide Bond Formation with 2-Bromo-5-(difluoromethyl)benzoic Acid

Executive Summary & Strategic Importance

2-Bromo-5-(difluoromethyl)benzoic acid (CAS: 1783329-70-3) is a high-value pharmacophore building block. The meta-difluoromethyl (

The Synthetic Challenge:

The primary obstacle in utilizing this substrate is the steric hindrance imposed by the ortho-bromo group. This bulky substituent shields the carbonyl carbon, significantly retarding the nucleophilic attack of amines. Furthermore, the electron-withdrawing nature of the

This guide details three field-proven protocols to overcome these barriers, prioritized by scale and amine reactivity.

Chemical Profile & Mechanistic Considerations

| Property | Data | Implication for Synthesis |

| Formula | MW: 251.03 g/mol | |

| Acidity (Predicted) | pKa | Highly acidic.[1] Requires stronger bases or pre-activation to prevent salt formation with amines. |

| Sterics | Ortho-Bromo ( | Blocks the Burgi-Dunitz trajectory.[1] Tetrahedral intermediate formation is the rate-determining step. |

| Electronic | Electron-withdrawing.[1] Makes the activated acyl species highly electrophilic (prone to hydrolysis if wet). |

Decision Matrix: Selecting the Right Protocol

Do not default to HATU. Use this logic flow to select the optimal method for your specific amine partner.

Figure 1: Strategic selection of coupling methodology based on amine nucleophilicity and reaction scale.

Detailed Protocols

Method A: The "Gold Standard" (Acid Chloride Activation)

Best for: Non-nucleophilic anilines, sterically hindered amines, and ensuring complete conversion.[1]

Rationale: Converting the acid to the acid chloride generates a discrete, highly reactive electrophile that is small enough to bypass the ortho-bromo steric shield.

Reagents:

-

Substrate: 1.0 equiv

-

Oxalyl Chloride: 1.2 – 1.5 equiv[1]

-

Cat.[2][3][4][5] DMF: 2–3 drops (Critical for Vilsmeier-Haack intermediate formation)

-

Solvent: Dichloromethane (DCM) (anhydrous)[6]

-

Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)[1]

Protocol:

-

Activation: In a flame-dried RBF under

, dissolve 2-Bromo-5-(difluoromethyl)benzoic acid in anhydrous DCM (0.2 M). -

Add catalytic DMF (2 drops).

-

Cool to 0°C. Dropwise add Oxalyl Chloride. Caution: Vigorous gas evolution (CO, CO2, HCl).[1]

-

Allow to warm to RT and stir for 2 hours.

-

Self-Validation Step: Aliquot 50 µL into 200 µL MeOH. Check TLC/LCMS. Complete conversion to the Methyl Ester indicates the Acid Chloride is fully formed. If acid remains, add more Oxalyl Chloride.

-

-

Concentration: Evaporate solvent/excess reagent under reduced pressure (rotovap). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the amine (1.1 equiv) and Base (2.5 equiv) to the acid chloride solution at 0°C.

-

Stir at RT for 2–12 hours.

-

Workup: Quench with sat.

. Extract with DCM. Wash with 1M HCl (if product is not basic) to remove unreacted amine.[1]

Method B: The Scalable "Green" Route (T3P)

Best for: Scale-up (>5g), acid-sensitive substrates, and easy purification.[1]

Rationale: T3P (Propylphosphonic anhydride) drives the reaction in a cyclic transition state, effective for sterically hindered systems, and produces water-soluble byproducts.[1]

Reagents:

-

Substrate: 1.0 equiv

-

T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv[1]

-

Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF[1]

Protocol:

-

Dissolve the acid and amine in EtOAc (0.5 M).

-

Add Pyridine (or DIPEA).

-

Cool to 0°C. Add T3P solution dropwise.

-

Allow to warm to RT. Note: If reaction is sluggish due to the ortho-bromo group, heat to 50–60°C. T3P is thermally stable.[1]

-

Workup: Wash the organic layer with water, 1M HCl, and sat.

. The T3P byproducts wash away, often leaving pure product in the organic phase.

Method C: High-Throughput Synthesis (HATU)

Best for: Parallel synthesis, library generation, simple amines.[1]

Rationale: HATU generates a reactive OAt-ester.[1][2] While bulky, it is highly reactive.

Protocol:

-

Dissolve acid (1.0 equiv) in DMF.[6]

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 5–10 mins to pre-activate (Yellow to Orange color change).

-

Add Amine (1.2 equiv).

-

Stir at RT for 16 hours.

-

Workup: Dilute with EtOAc, wash copiously with

(5% aq) or water to remove DMF/HATU byproducts.[1]

Comparative Data Analysis

The following data summarizes typical yields observed with ortho-substituted benzoic acids using these protocols.

| Parameter | Method A (Acid Chloride) | Method B (T3P) | Method C (HATU) |

| Steric Tolerance | Excellent | Very Good | Moderate |

| Electronic Tolerance | Excellent (works with anilines) | Good | Moderate |

| Reaction Time | 2–4 h (Activation) + 2 h (Cpl) | 12–24 h | 4–16 h |

| Byproduct Removal | Evaporation required | Aqueous Wash (Easiest) | Chromatography often required |

| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive reagent) |

Troubleshooting & Optimization

Problem: Low Conversion (Starting Material Remains)

-

Cause: The ortho-bromo steric wall is preventing the coupling reagent from approaching.

-

Solution: Switch to Method A . The acid chloride is the smallest possible electrophile. Alternatively, use Method B and heat to reflux in EtOAc.

Problem: Hydrolysis of Active Ester

-

Cause: The electron-withdrawing

group makes the activated ester highly electrophilic and prone to attack by adventitious water.[1] -

Solution: Ensure all solvents are anhydrous. For Method A, minimize exposure to air during the concentration step.

Problem: Epimerization (if Amine is Chiral)

-

Cause: Over-activation or high basicity.

-

Solution: Use Method B (T3P) with Pyridine.[1] This system is documented to have the lowest epimerization rates for chiral couplings [1].

Workflow Visualization: Acid Chloride Route

Figure 2: Step-by-step workflow for the Acid Chloride activation method, emphasizing the critical QC checkpoint.

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[7] Organic Letters, vol. 13, no.[7] 19, 2011, pp. 5048–5051.[7] Link[1]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1] Link

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.[1] Link[1]

-

Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, vol. 480, 2011, pp. 471–479.[1] Link[1]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. 1483-56-3|2-Bromo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

Application Note: Strategic Activation of 2-Bromo-5-(difluoromethyl)benzoic Acid for Amide Synthesis

Abstract

The formation of amide bonds is a cornerstone of modern drug discovery and development. However, substrates possessing challenging structural features, such as 2-Bromo-5-(difluoromethyl)benzoic acid, require carefully considered activation strategies to achieve efficient coupling. This molecule presents a dual challenge: significant steric hindrance from the ortho-bromo substituent and strong electronic deactivation from both the bromine and 5-(difluoromethyl) groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing appropriate carboxylic acid activation protocols for this and structurally related substrates. We will dissect the underlying chemical principles, compare various classes of activating reagents, and provide detailed, field-tested protocols for the most effective methods.

The Challenge: Steric Hindrance and Electronic Deactivation

The successful activation of 2-Bromo-5-(difluoromethyl)benzoic acid is complicated by two primary factors inherent to its structure. Understanding these factors is critical for selecting an appropriate coupling strategy.

-

Steric Hindrance: The bromine atom at the C2 (ortho) position physically obstructs the approach of activating reagents and amine nucleophiles to the carboxylic acid's carbonyl carbon. This steric bulk can significantly slow down or completely inhibit reactions that proceed through bulky transition states.

-

Electronic Effects: The difluoromethyl (-CHF₂) and bromo (-Br) groups are both strongly electron-withdrawing. This inductively increases the electrophilicity of the carbonyl carbon, which is favorable for activation. However, it also decreases the nucleophilicity of the corresponding carboxylate anion, making the initial activation step more difficult for some reagent classes, such as carbodiimides.[1]

Caption: Key challenges in activating the target molecule.

Overview of Carboxylic Acid Activation Strategies

The conversion of a carboxylic acid to an amide involves the transformation of the hydroxyl group (-OH) into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by an amine.[2][3] This is typically achieved by one of several classes of reagents, each with a distinct mechanism.

Caption: General workflow for carboxylic acid activation and amidation.

The primary categories of activating reagents include:

-

Acyl Halide Converters: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly reactive acyl chloride.[4][5][6]

-

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate.[7][8][9] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to improve efficiency and suppress side reactions.[10][11]

-

Onium Salts: This powerful class includes phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium/guanidinium salts (e.g., HBTU, HATU, COMU).[12][13][14] They react with the carboxylate to form highly reactive active esters.[15][16]

Comparative Analysis of Activation Reagents

The choice of reagent is paramount for successfully coupling 2-Bromo-5-(difluoromethyl)benzoic acid. A direct comparison highlights the strengths and weaknesses of each approach for this specific challenge.

| Reagent Class | Specific Examples | Brief Mechanism | Advantages for this Substrate | Disadvantages & Byproducts |

| Acyl Halide Formation | Oxalyl Chloride, Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate.[17][18] | Excellent efficacy. The high reactivity of the acyl chloride intermediate effectively overcomes both steric and electronic barriers. | Harsh conditions. Generates HCl gas. Requires anhydrous conditions.[19] Byproducts (SO₂, CO, CO₂, HCl) are gaseous and easily removed.[4][19] |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate that is attacked by the amine.[7][20] | Milder conditions than acyl halide formation. EDC allows for easy aqueous work-up.[8] | Often inefficient. The initial activation step can be slow due to steric hindrance and a less nucleophilic carboxylate. Prone to rearrangement into an unreactive N-acylurea byproduct.[9][10] Byproducts are ureas (can be difficult to remove, especially DCU). |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Forms a highly reactive OBt- or OAt-based active ester in situ.[13][15] | Highly effective and fast. Generally considered the best choice for difficult couplings, including sterically hindered acids.[14] Low rates of side reactions. | Higher cost. Byproducts (tetramethylurea, HOBt/HOAt) are generally water-soluble and easily removed during work-up. |

| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, forms a reactive phosphonium-based active ester.[12][21][22] | Very effective for hindered systems. | BOP generates carcinogenic HMPA as a byproduct; PyBOP is a safer alternative. Higher cost. |

Detailed Experimental Protocols

The following protocols have been optimized for the activation and subsequent amidation of 2-Bromo-5-(difluoromethyl)benzoic acid.

Protocol 1: Two-Step Amidation via Acyl Chloride Formation with Oxalyl Chloride

This robust method is highly recommended for challenging substrates where other methods fail. The formation of the highly electrophilic acyl chloride intermediate drives the subsequent amidation to completion, even with sterically hindered or poorly nucleophilic amines.

Materials & Reagents:

-

2-Bromo-5-(difluoromethyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Amine of choice

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon source

Step-by-Step Procedure:

Part A: Acyl Chloride Formation

-

To a dry, nitrogen-flushed round-bottom flask, add 2-Bromo-5-(difluoromethyl)benzoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 0.2 M).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[5][6]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride can be used immediately in the next step.

Part B: Amide Coupling

-

Dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Add the acyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide for purification (e.g., column chromatography).

Caption: Workflow for the two-step amidation protocol.

Protocol 2: One-Pot Amidation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent ideal for difficult substrates. This one-pot procedure is generally faster and milder than the acyl chloride method.

Materials & Reagents:

-

2-Bromo-5-(difluoromethyl)benzoic acid

-

HATU

-

Amine of choice

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or ACN)

-

Non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine)

-

Nitrogen or Argon source

Step-by-Step Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-Bromo-5-(difluoromethyl)benzoic acid (1.0 eq), HATU (1.1 eq), and the amine of choice (1.2 eq).

-

Add anhydrous DMF (or other suitable solvent) to dissolve the reagents (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C.

-

Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) dropwise to the stirred solution.

-

Senior Scientist's Note: The base is added last to deprotonate the carboxylic acid, initiating its reaction with HATU to form the active ester. Adding the base last prevents premature decomposition of the coupling reagent.

-

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide for purification.

Caption: Workflow for the one-pot HATU-mediated amidation.

Conclusion and Recommendations

The activation of 2-Bromo-5-(difluoromethyl)benzoic acid requires a departure from standard amidation conditions. Due to the combined steric and electronic challenges, mild coupling agents like carbodiimides (EDC, DCC) are often ineffective.

-

For highest reliability and difficult-to-couple amines, the two-step acyl chloride formation via oxalyl chloride is the most robust and dependable strategy.

-

For speed, efficiency, and milder conditions, a modern onium salt reagent, particularly HATU , is the recommended one-pot method.[14] It provides excellent yields for hindered substrates with a simple work-up procedure.

The following flowchart can guide the selection process for this and similar challenging substrates.

Caption: Decision flowchart for selecting an activation protocol.

References

- Laulhé, S. (n.d.). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. Purdue University.

- Organic Chemistry Tutor. (2026, January 29).

- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.

-

Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

-

Irving, K., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

-

Figueiredo, R. M., & Campagne, J.-M. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Rebek, J., & Feitler, D. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

Common Organic Chemistry. (n.d.). Oxalyl Chloride. [Link]

-

ResearchGate. (n.d.). Proposed mechanism with different possible pathways. [Link]

-

Pace, V., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

-

ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

-

El-Faham, A., & Albericio, F. (n.d.). Uronium/Guanidinium Salts. [Link]

-

Szostak, M., et al. (n.d.). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PMC. [Link]

-

Friščić, T., et al. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]

-

Szostak, M., et al. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

-

ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. [Link]

-

Organic Syntheses. (n.d.). Procedure for Acyl Chloride formation and subsequent amidation. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

- Google Patents. (n.d.).

-

Procter, D. J., et al. (2023, February 28). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]

-

Warner, B. S., & Bolm, C. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. [Link]

-

LibreTexts Chemistry. (n.d.). Possible syntheses of an acid chloride. [Link]

-

Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

- Google Patents. (n.d.). EP2128122A1 - Process for producing carboxylic acid chloride.

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChemLite. (n.d.). 2-bromo-5-(difluoromethoxy)benzoic acid. [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

Sources

- 1. CAS 651027-01-9: 2-bromo-3,5-difluorobenzoic acid [cymitquimica.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Oxalyl Chloride [commonorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]